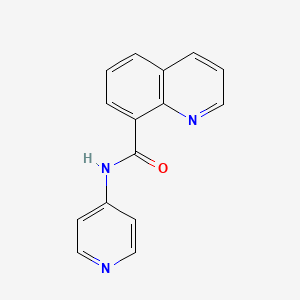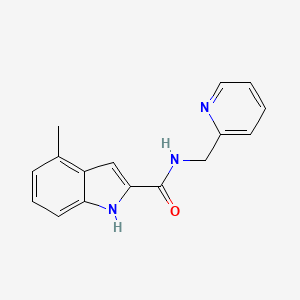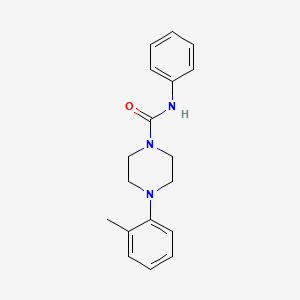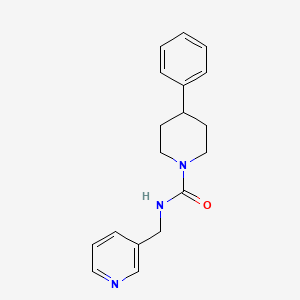![molecular formula C20H19F3N4O2S B7471041 N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in recent years for its potential therapeutic applications. This compound is classified as a kinase inhibitor, and it has been shown to have promising results in various preclinical studies.
科学的研究の応用
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research has been in the treatment of B cell malignancies. This compound has been shown to inhibit the growth and survival of malignant B cells, making it a potential treatment option for diseases such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide inhibits the activity of several kinases that are involved in the survival and proliferation of B cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T cell kinase (ITK). By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways that are necessary for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and survival of malignant B cells. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment option for diseases such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
One of the primary advantages of N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide is its specificity for BTK and ITK. This specificity makes it a potentially safer treatment option than other kinase inhibitors that may target multiple kinases. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide. One area of research is in combination therapy with other drugs, such as monoclonal antibodies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases, particularly B cell malignancies. Its specificity for BTK and ITK makes it a potentially safer treatment option than other kinase inhibitors. Further research is needed to determine its optimal dosing, administration, and safety in humans.
合成法
The synthesis of N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide involves several steps. The starting material is 2-(trifluoromethyl)piperidine, which is reacted with 2-bromoquinoxaline to form the intermediate compound. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The overall yield of this synthesis method is approximately 35%.
特性
IUPAC Name |
N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c21-20(22,23)14-7-6-12-27(13-14)19-18(24-16-10-4-5-11-17(16)25-19)26-30(28,29)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,24,26)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXAECREABFAN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)





![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)




